molecular formula C20H17NO5 B4568145 2-(4-methoxyphenyl)-2-oxoethyl 2-hydroxy-6-methyl-4-quinolinecarboxylate

2-(4-methoxyphenyl)-2-oxoethyl 2-hydroxy-6-methyl-4-quinolinecarboxylate

Cat. No.: B4568145
M. Wt: 351.4 g/mol
InChI Key: FBAKCAWTWFNZGA-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-oxoethyl 2-hydroxy-6-methyl-4-quinolinecarboxylate is a useful research compound. Its molecular formula is C20H17NO5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.11067264 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

  • Polymorphic Modifications : A study by Shishkina et al. (2018) on a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, found two polymorphic modifications with strong diuretic properties, suggesting its potential as a new hypertension remedy. This work underscores the importance of polymorphism in drug development for optimizing therapeutic efficacy and stability (Shishkina et al., 2018).

  • Novel Synthetic Routes : Wang et al. (2018) developed an efficient rhodium-catalyzed oxidative annulation method to construct quinoline-2-carboxylate derivatives, demonstrating the versatility of this scaffold in synthesizing compounds with various functional groups, which may include the target molecule. This methodology holds promise for pharmaceutical industry applications (Wang et al., 2018).

Antimicrobial Activity

  • Antimicrobial Agents : A study on novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids highlighted their synthesis and evaluation as antimicrobial agents. Compounds like 1,4-dihydro-1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid showed significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus, indicating the potential for developing new antimicrobial drugs from quinoline derivatives (Agui et al., 1977).

Corrosion Inhibition

  • Corrosion Inhibitors : Singh et al. (2016) investigated the corrosion mitigation effects of quinoline derivatives on mild steel in an acidic medium. Their study found that specific quinoline derivatives acted as effective corrosion inhibitors due to their adsorption on the metal surface, highlighting the potential application of quinoline derivatives in protecting industrial materials (Singh et al., 2016).

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 6-methyl-2-oxo-1H-quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-12-3-8-17-15(9-12)16(10-19(23)21-17)20(24)26-11-18(22)13-4-6-14(25-2)7-5-13/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAKCAWTWFNZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2C(=O)OCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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